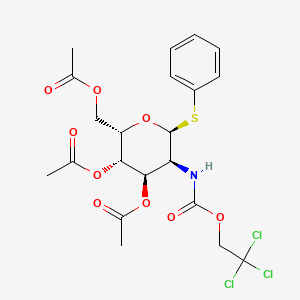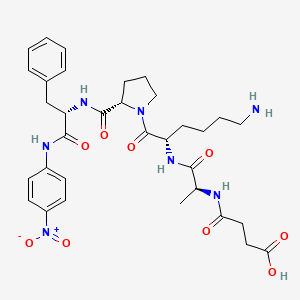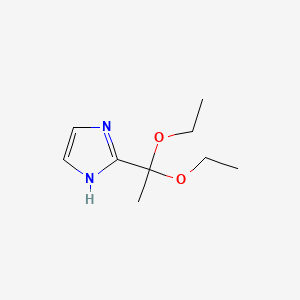
9-(4-Chlorobenzoyl)-9H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-Chlorobenzoyl)-9H-purin-6-amine, also known as CBA, is an important synthetic compound used in a variety of scientific research applications. It is a derivative of purine, a naturally occurring nitrogenous base found in DNA and RNA. CBA has a wide range of uses in biochemistry and physiology, including as a substrate for enzymes, a ligand for receptors, and an inhibitor of enzymatic processes.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '9-(4-Chlorobenzoyl)-9H-purin-6-amine' involves the selective chlorination of 9H-purine to obtain 9-chloro-9H-purine, followed by acylation with 4-chlorobenzoyl chloride to obtain the desired product.
Starting Materials
9H-purine, Thionyl chloride, 4-chlorobenzoic acid, Dimethylformamide, Triethylamine, Sodium bicarbonate, Ethyl acetate, Methanol
Reaction
Step 1: Chlorination of 9H-purine with thionyl chloride in the presence of dimethylformamide and triethylamine to obtain 9-chloro-9H-purine., Step 2: Acylation of 9-chloro-9H-purine with 4-chlorobenzoyl chloride in the presence of triethylamine and dimethylformamide to obtain 9-(4-chlorobenzoyl)-9H-purine., Step 3: Reduction of 9-(4-chlorobenzoyl)-9H-purine with sodium bicarbonate in methanol to obtain the final product, 9-(4-Chlorobenzoyl)-9H-purin-6-amine.
Aplicaciones Científicas De Investigación
9-(4-Chlorobenzoyl)-9H-purin-6-amine has a wide range of applications in scientific research. It is used in enzymology as a substrate for enzymes and as an inhibitor of enzymatic processes. It is also used as a ligand for receptors, including G-protein coupled receptors, and as a fluorescent label for proteins. In addition, 9-(4-Chlorobenzoyl)-9H-purin-6-amine is used in biochemistry and physiology to study the structure and function of proteins, enzymes, and other biological molecules.
Mecanismo De Acción
The mechanism of action of 9-(4-Chlorobenzoyl)-9H-purin-6-amine is not completely understood. However, it is believed to interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. It is also believed to form complexes with metal ions, such as zinc and copper, which can affect the activity of enzymes and receptors.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 9-(4-Chlorobenzoyl)-9H-purin-6-amine are not fully understood. However, it has been shown to inhibit the activity of enzymes and to bind to G-protein coupled receptors. In addition, it has been shown to interact with metal ions, such as zinc and copper, which can affect the activity of enzymes and receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-(4-Chlorobenzoyl)-9H-purin-6-amine has several advantages for use in lab experiments. It is relatively easy to synthesize, and its structure is relatively stable. In addition, it is relatively non-toxic and has a low cost. However, 9-(4-Chlorobenzoyl)-9H-purin-6-amine has some limitations. It is not very soluble in water, which can limit its use in aqueous solutions. In addition, it can be difficult to separate from other compounds in a reaction mixture.
Direcciones Futuras
There are a number of possible future directions for research involving 9-(4-Chlorobenzoyl)-9H-purin-6-amine. These include further investigations into its mechanism of action, its interactions with metal ions, and its effects on biochemical and physiological processes. In addition, it could be used to study the structure and function of proteins, enzymes, and other biological molecules. Finally, it could be used to develop new drugs or therapies for diseases or conditions.
Propiedades
IUPAC Name |
(6-aminopurin-9-yl)-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN5O/c13-8-3-1-7(2-4-8)12(19)18-6-17-9-10(14)15-5-16-11(9)18/h1-6H,(H2,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAOLCMQQWLFRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N2C=NC3=C(N=CN=C32)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704505 |
Source


|
| Record name | (6-Amino-9H-purin-9-yl)(4-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-Chlorobenzoyl)-9H-purin-6-amine | |
CAS RN |
126749-53-9 |
Source


|
| Record name | (6-Amino-9H-purin-9-yl)(4-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4,16,22,28,33-Pentakis(2,3,3-trimethylbutan-2-yl)hexacyclo[24.3.1.12,6.18,12.114,18.120,24]tetratriaconta-1(29),2,4,6(34),8,10,12(33),14,16,18(32),20(31),21,23,26(30),27-pentadecaene-10,30,31,32,34-pentol](/img/structure/B599972.png)



